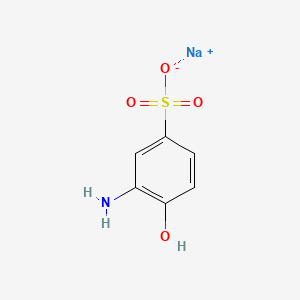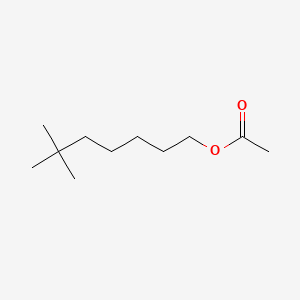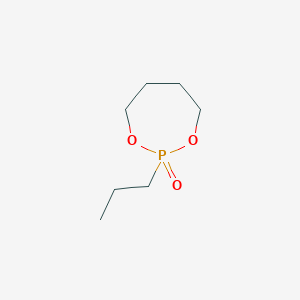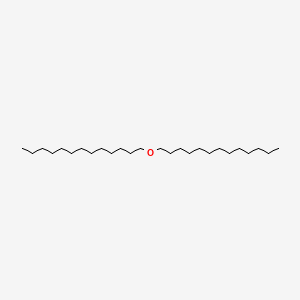
Lead chloride phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead chloride phosphate is an inorganic compound that combines lead, chlorine, and phosphate ions. It is known for its unique chemical properties and potential applications in various fields. This compound is typically found in the form of a white powder and is insoluble in water but soluble in nitric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead chloride phosphate can be synthesized through several methods. One common approach involves the reaction of lead(II) chloride with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound: [ 3PbCl_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6HCl ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting lead(II) hydroxide with orthophosphoric acid. This method is preferred due to its efficiency and the high purity of the resulting product: [ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ]
Análisis De Reacciones Químicas
Types of Reactions: Lead chloride phosphate undergoes various chemical reactions, including precipitation and complexation reactions. It is known to form precipitates when mixed with solutions containing chloride or phosphate ions.
Common Reagents and Conditions:
Precipitation Reactions: this compound can be precipitated from aqueous solutions containing lead(II) ions and phosphate ions.
Complexation Reactions: It can form complexes with other ions, such as chloride ions, under specific conditions.
Major Products Formed: The primary product formed from these reactions is this compound itself. depending on the reaction conditions, other lead-containing compounds may also be produced.
Aplicaciones Científicas De Investigación
Lead chloride phosphate has several applications in scientific research, particularly in the fields of chemistry, biology, and environmental science:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead-containing compounds.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Environmental Science: It is used in studies related to lead contamination and remediation, particularly in soil and water environments.
Mecanismo De Acción
The mechanism by which lead chloride phosphate exerts its effects is primarily through its interactions with biological molecules and environmental components. In biological systems, it can bind to proteins and enzymes, disrupting their normal functions. In environmental settings, it can form complexes with other ions, affecting the mobility and bioavailability of lead.
Comparación Con Compuestos Similares
Lead(II) Phosphate: Similar in composition but lacks chloride ions.
Lead(II) Chloride: Contains lead and chloride ions but no phosphate.
Lead(II) Hydroxide: Contains lead and hydroxide ions, often used as a precursor in the synthesis of lead chloride phosphate.
Uniqueness: this compound is unique due to its combination of lead, chloride, and phosphate ions, which gives it distinct chemical properties and potential applications. Its ability to form complexes with other ions and its insolubility in water make it particularly useful in specific scientific and industrial applications.
Propiedades
Número CAS |
12157-93-6 |
|---|---|
Fórmula molecular |
ClO4PPb2 |
Peso molecular |
5.4e+02 g/mol |
Nombre IUPAC |
lead(2+);chloride;phosphate |
InChI |
InChI=1S/ClH.H3O4P.2Pb/c;1-5(2,3)4;;/h1H;(H3,1,2,3,4);;/q;;2*+2/p-4 |
Clave InChI |
FPQVTSMWIXAJQB-UHFFFAOYSA-J |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)






